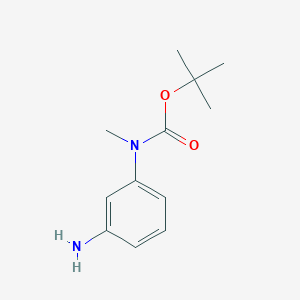

3-(N-Tert-butoxycarbonyl-N-methylamino)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-aminophenyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h5-8H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTXBRCQBZFXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467507 | |

| Record name | 3-(N-TERT-BUTOXYCARBONYL-N-METHYLAMINO)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528882-16-8 | |

| Record name | 1,1-Dimethylethyl N-(3-aminophenyl)-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528882-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(N-TERT-BUTOXYCARBONYL-N-METHYLAMINO)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-aminophenyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(N-Tert-butoxycarbonyl-N-methylamino)aniline chemical properties

An In-Depth Technical Guide to 3-(N-Tert-butoxycarbonyl-N-methylamino)aniline

Introduction: A Strategic Intermediate in Modern Synthesis

In the landscape of synthetic organic chemistry and drug development, the strategic use of protecting groups is paramount for achieving complex molecular architectures. This compound, a key bifunctional building block, exemplifies this principle. Its structure, featuring a reactive primary aromatic amine at one position and a stable, yet readily cleavable, Boc-protected secondary amine at another, offers chemists precise control over sequential chemical transformations. This guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development who leverage such intermediates to construct novel chemical entities.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a stable, solid compound under standard laboratory conditions, facilitating its handling and storage.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | tert-butyl methyl(3-aminophenyl)carbamate, N-BOC protected N-Methylbenzene-1,3-diamine | [2] |

| CAS Number | 528882-16-8 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.29 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis, Reactivity, and Mechanistic Insights

The utility of this compound stems from the orthogonal reactivity of its two distinct amino functionalities. The Boc (tert-butoxycarbonyl) group serves as an excellent protecting group for the secondary amine, being stable to a wide range of nucleophilic, basic, and reductive conditions, while the primary amine remains available for a host of chemical transformations.

General Synthesis Pathway

The compound is typically synthesized from N-methyl-1,3-benzenediamine. The reaction involves the chemoselective protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The steric hindrance around the secondary amine and the controlled stoichiometry of the protecting agent allow for selective protection, leaving the primary amine untouched for subsequent reactions.

Core Reactivity and Strategic Deprotection

The free primary amino group is a versatile handle for a wide array of synthetic transformations, including but not limited to:

-

Acylation and Amidation

-

Sulfonylation

-

Reductive Amination

-

Diazotization followed by Sandmeyer or related reactions

-

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination)

The true strategic value of this intermediate is realized upon the removal of the Boc group. The deprotection is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[3] This process regenerates the secondary N-methylaniline, which can then participate in a new set of chemical reactions. This protection-deprotection sequence is fundamental in multi-step syntheses where precise control over the reaction sequence is critical.

Applications in Medicinal Chemistry and Drug Discovery

Aniline and its derivatives are prevalent scaffolds in pharmaceuticals, serving as building blocks for a wide range of therapeutic agents.[4][5] The title compound is particularly valuable as an intermediate because it allows for the controlled, stepwise construction of complex molecules.

-

Scaffold Elaboration: The primary amine allows for the initial coupling to other fragments or core structures. After this initial modification, the Boc group can be removed to expose the N-methylamino group for a second, different coupling reaction, enabling the synthesis of diverse compound libraries from a common intermediate.

-

Fine-Tuning Pharmacological Properties: The N-methyl group can influence a molecule's pharmacokinetic properties, such as solubility, metabolic stability, and receptor binding affinity.[5] By introducing this moiety in a protected form, chemists can build a core structure and then reveal the N-methylaniline for final-stage modifications.

-

Peptide and Heterocyclic Synthesis: While not its primary use, aniline derivatives are instrumental in synthesizing various heterocyclic systems and modified peptide structures, which are crucial in modern drug discovery.[6]

Analytical Characterization Profile

Confirming the identity and purity of this compound is crucial. Standard analytical techniques provide a clear spectroscopic fingerprint.

-

NMR Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), a singlet for the N-methyl protons (~δ 3.0 ppm), a large singlet for the nine equivalent protons of the tert-butyl group (~δ 1.5 ppm), and a broad signal for the primary amine (-NH₂) protons.

-

¹³C NMR: Key signals include those for the aromatic carbons, the carbonyl carbon of the Boc group (~δ 154 ppm), the quaternary carbon of the tert-butyl group (~δ 80 ppm), and the carbons of the methyl and tert-butyl groups.[7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expect to see N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a strong C=O stretching band for the carbamate group (~1680-1700 cm⁻¹), and characteristic bands for the aromatic ring.[7]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ at m/z 223.3 would be expected.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure safety. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

-

GHS Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[8]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[8][9]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[8][9]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[8][10]

-

Recommended Handling and Storage Protocol

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Avoid breathing dust, fumes, or vapors.[8] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place.[11] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[8]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[8]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]

-

Disposal

Dispose of contents and container in accordance with local, regional, and national regulations.[9] Do not let the product enter drains.[11]

Example Experimental Protocol: Boc Deprotection

This protocol provides a standardized, self-validating method for the removal of the Boc protecting group to yield the corresponding free diamine.

Objective: To deprotect this compound to yield 3-(methylamino)aniline.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA, 10 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Reaction Setup: Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Acid: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise to the stirring solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the excess TFA. Caution: CO₂ evolution will occur.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, 3-(methylamino)aniline, can be purified by column chromatography on silica gel if necessary.

Conclusion

This compound is a strategically designed intermediate that provides a powerful tool for synthetic chemists. Its differential reactivity, enabled by the robust Boc protecting group, allows for regioselective functionalization and the controlled, stepwise assembly of complex molecules. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

- Angene Chemical. (2024, August 30). Safety Data Sheet: this compound.

- AK Scientific, Inc. Safety Data Sheet: 3-[(Tert-butoxy)methyl]aniline.

- TCI AMERICA. (2018, July 6).

- CDH Fine Chemical.

- Ningbo Inno Pharmchem Co., Ltd. tert-Butyl 3-aminophenylcarbamate: Your Key to Efficient Organic Synthesis.

- PubChem. 3-(Tert-butoxy)aniline.

- Sigma-Aldrich. (2024, March 8).

- PubChem. N-(tert-Butoxycarbonyl)aniline-13C6.

- ChemUniverse. This compound [P95750].

- Ningbo Inno Pharmchem Co., Ltd. Unlocking Peptide Synthesis: The Power of 3-(N-Boc-N-methylamino)propylamine.

- Khan, K. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

- GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)

- BLDpharm. 528882-16-8|this compound.

- PubChem. tert-butyl N-((3-aminophenyl)methyl)carbamate.

- Yang, J. W., Pan, S. C., & List, B. Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses.

- Sigma-Aldrich. N-Boc-aniline 97%.

- Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)

- Apollo Scientific. 68621-88-5 Cas No. | tert-Butyl (3-aminophenyl)

- ChemicalBook. 3-(N-Boc-N-methylamino)aniline. Henan Aochuang Chemical Co.,Ltd.

- Yufeng. (2024, September 20).

- Matulevičiūtė, G., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni c

- FooDB. (2010, April 8). Showing Compound N-Methylaniline (FDB003963).

- A novel reductive N-methylation protocol under acidic conditions with the TTT (1,3,5-trioxane–triethylsilane–trifluoroacetic acid) system.

- ChemicalBook. (2023, June 27).

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- ChemicalBook. N-BOC ANILINE(3422-01-3) 1H NMR spectrum.

- CAMEO Chemicals - NOAA. N-METHYLANILINE.

- PubChem. N,3-diethyl-N-methylaniline.

- National Institute of Standards and Technology. Aniline, N-methyl-. NIST WebBook.

- ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. 528882-16-8|this compound|BLD Pharm [bldpharm.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 5. cresset-group.com [cresset-group.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 68621-88-5 Cas No. | tert-Butyl (3-aminophenyl)carbamate | Apollo [store.apolloscientific.co.uk]

- 11. aksci.com [aksci.com]

A Technical Guide to the Synthesis of tert-butyl N-(3-aminophenyl)-N-methylcarbamate: A Key Intermediate in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic assembly of molecular scaffolds is paramount. Substituted anilines are privileged structures, serving as foundational components in a vast array of biologically active compounds. Among these, tert-butyl N-(3-aminophenyl)-N-methylcarbamate stands out as a versatile and highly valuable building block. Its structure incorporates a nucleophilic primary aniline, a sterically accessible N-methyl group, and a tert-butoxycarbonyl (Boc) protected secondary amine, offering a trifecta of functionalities for controlled, sequential elaboration.

The carbamate group itself is a key structural motif in many approved drugs, often utilized as a stable peptide bond surrogate that can enhance cell permeability and modulate interactions with biological targets.[1][2] This guide provides an in-depth, field-proven methodology for the synthesis of tert-butyl N-(3-aminophenyl)-N-methylcarbamate. We will dissect the strategic decisions behind the chosen synthetic route, provide detailed experimental protocols, and present the underlying chemical principles that ensure a robust and reproducible outcome. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this molecule's practical synthesis.

Synthetic Strategy and Retrosynthesis

A robust synthesis of a multifunctional compound like tert-butyl N-(3-aminophenyl)-N-methylcarbamate hinges on a logical sequence of reactions that manages the reactivity of each functional group. The primary amino group is highly reactive and sensitive to oxidation, making it prudent to introduce it at the final stage of the synthesis. A nitro group serves as an ideal and stable precursor—a "masked" amine—that can be cleanly reduced under conditions compatible with other functional groups present in the molecule.

This logic leads to a three-step retrosynthetic analysis:

-

Final Step Disconnection: The target aniline is disconnected at the C-N bond, revealing its precursor, a nitroarene. This points to a late-stage nitro group reduction, a common and reliable transformation in organic synthesis.[3]

-

Boc-Group Disconnection: The N-Boc group is disconnected. This carbamate is typically installed by reacting the corresponding secondary amine with di-tert-butyl dicarbonate (Boc₂O). The Boc group is chosen for its exceptional stability in a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing crucial orthogonality in multi-step syntheses.[4][5]

-

Methyl-Group Disconnection: The N-methyl group is disconnected from the nitroaniline precursor, leading back to the commercially available and inexpensive starting material, 3-nitroaniline.

Caption: Retrosynthetic analysis of the target compound.

Recommended Synthetic Pathway

Based on the retrosynthetic analysis, the most logical and efficient forward synthesis begins with 3-nitroaniline and proceeds through N-methylation, Boc protection, and a final nitro group reduction.

Caption: Overall synthetic workflow for the target compound.

Step 1: N-Monomethylation of 3-Nitroaniline

Causality and Experimental Choices: The selective monomethylation of a primary arylamine in the presence of a deactivating nitro group can be challenging, as over-methylation to the dimethylaniline is a common side reaction. A classic and effective industrial method involves the use of formaldehyde in sulfuric acid.[6] This method proceeds via the formation of an N-hydroxymethyl intermediate, which is subsequently reduced in situ. The strongly acidic medium protonates the amine, moderating its reactivity and disfavoring dimethylation.

Experimental Protocol: Synthesis of N-methyl-3-nitroaniline (CAS 619-26-1)

-

Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.

-

Reaction Charge: To the flask, add concentrated sulfuric acid (98%, ~10 molar equivalents relative to the nitroaniline).

-

Substrate Addition: While stirring vigorously, slowly add 3-nitroaniline (1.0 eq) in portions, ensuring the internal temperature does not exceed 20 °C.

-

Methylating Agent Addition: Once the 3-nitroaniline has completely dissolved, cool the mixture to 5-10 °C. Add paraformaldehyde (or 37% aqueous formaldehyde, ~3-5 molar equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 15 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography).

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. The product may precipitate. Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide until the pH is ~8-9, keeping the mixture cool in an ice bath.

-

Extraction and Purification: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to yield crude N-methyl-3-nitroaniline, which can be purified further by column chromatography or recrystallization if necessary.

Step 2: N-tert-Butoxycarbonylation of N-methyl-3-nitroaniline

Causality and Experimental Choices: The introduction of the Boc group is a critical step to protect the secondary amine from participating in subsequent reactions. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). The reaction is typically base-catalyzed, often using a non-nucleophilic amine like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) to deprotonate the substrate, thereby increasing its nucleophilicity towards the Boc₂O electrophile.

Experimental Protocol: Synthesis of tert-butyl methyl(3-nitrophenyl)carbamate [7]

-

Apparatus Setup: Use a standard round-bottom flask equipped with a magnetic stir bar.

-

Reaction Charge: Dissolve N-methyl-3-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution. Follow this with the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with water and extract with DCM.

-

Purification: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, tert-butyl methyl(3-nitrophenyl)carbamate, is often a solid of sufficient purity for the next step, but can be purified by recrystallization from an ethanol/water mixture or flash chromatography if needed.[7]

Step 3: Reduction of tert-butyl methyl(3-nitrophenyl)carbamate

Causality and Experimental Choices: The final step is the chemoselective reduction of the nitro group to a primary amine. Catalytic hydrogenation is the superior method for this transformation as it offers high yields, clean conversions, and operational simplicity, and the reaction conditions are neutral and mild, ensuring the acid-labile Boc group remains intact.[4] Palladium on activated carbon (Pd/C) is a highly efficient and commonly used catalyst for this purpose.[8] Alternative reducing agents like iron powder in acidic media or tin(II) chloride could also be used, but these often require more demanding work-up procedures to remove metal salts.[3][9]

Experimental Protocol: Synthesis of tert-butyl N-(3-aminophenyl)-N-methylcarbamate (CAS 203437-45-4) [8]

-

Apparatus Setup: Use a hydrogenation flask (e.g., a Parr shaker apparatus) or a round-bottom flask suitable for balloon hydrogenation.

-

Reaction Charge: Dissolve tert-butyl methyl(3-nitrophenyl)carbamate (1.0 eq) in a protic solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the suspension vigorously under a positive pressure of hydrogen (a balloon or 1-3 atm from a regulator) for 4-12 hours at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent. Concentrate the filtrate under reduced pressure to yield tert-butyl N-(3-aminophenyl)-N-methylcarbamate, which is often obtained in high purity as a solid or oil.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be validated through standard analytical techniques.

| Parameter | Step 1: N-methyl-3-nitroaniline | Step 2: tert-butyl methyl(3-nitrophenyl)carbamate | Step 3: tert-butyl N-(3-aminophenyl)-N-methylcarbamate |

| Formula | C₇H₈N₂O₂ | C₁₂H₁₆N₂O₄ | C₁₂H₁₈N₂O₂ |

| Mol. Weight | 152.15 g/mol | 252.27 g/mol | 222.29 g/mol |

| Typical Yield | 70-85% | >95% | >95% |

| Appearance | Yellow to orange solid | Yellow solid | Pale yellow oil or solid |

| ¹H NMR (CDCl₃) | δ ~7.5-8.0 (m, Ar-H), ~6.8 (m, Ar-H), ~3.0 (s, 3H, N-CH₃) | δ ~7.5-8.0 (m, Ar-H), ~3.3 (s, 3H, N-CH₃), ~1.5 (s, 9H, t-Bu) | δ ~6.5-7.2 (m, Ar-H), ~3.7 (br s, 2H, NH₂), ~3.2 (s, 3H, N-CH₃), ~1.5 (s, 9H, t-Bu) |

| MS (ESI+) | m/z = 153.1 [M+H]⁺ | m/z = 253.1 [M+H]⁺ | m/z = 223.1 [M+H]⁺ |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Conclusion

The synthesis of tert-butyl N-(3-aminophenyl)-N-methylcarbamate is reliably achieved through a robust and scalable three-step sequence starting from 3-nitroaniline. This pathway—comprising N-methylation, Boc protection, and chemoselective nitro reduction—is built on fundamental and well-understood organic transformations. Each step is chosen strategically to manage the reactivity of the functional groups, ensuring high yields and purity. The resulting compound is a valuable intermediate, primed for diverse applications in pharmaceutical research and development, offering chemists a reliable starting point for the construction of complex molecular architectures.

References

- Benchchem. (n.d.). The Strategic Advantage of N-Boc-N-methylethylenediamine in Multi-Step Synthesis: A Comparative Guide.

- SciELO México. (n.d.). Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters.

- ResearchGate. (2014). A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride: Concise synthesis of (±)-selegiline.

- Klenke, B. et al. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. ResearchGate.

- National Center for Biotechnology Information. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed Central.

- Echemi. (n.d.). N-BOC-M-PHENYLENEDIAMINE.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- ChemicalBook. (n.d.). tert-Butyl methyl(3-nitrophenyl)carbamate synthesis.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Google Patents. (n.d.). Process for n-methylating nitroanilines and compounds prepared thereby.

- Benchchem. (n.d.). N-BOC-3-Methoxy-4-nitroaniline.

- Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.

- Royal Society of Chemistry. (n.d.). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.

- Sigma-Aldrich. (n.d.). Tert-butyl (3-aminophenyl)(methyl)carbamate.

- ChemicalBook. (n.d.). N-BOC-M-PHENYLENEDIAMINE CAS#: 68621-88-5.

- Ghose, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

- ChemicalBook. (n.d.). N-methyl-3-nitro-aniline.

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. N-BOC-3-Methoxy-4-nitroaniline | 877671-39-1 | Benchchem [benchchem.com]

- 6. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]

- 7. tert-Butyl methyl(3-nitrophenyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 8. N-BOC-M-PHENYLENEDIAMINE CAS#: 68621-88-5 [m.chemicalbook.com]

- 9. scielo.org.mx [scielo.org.mx]

Introduction: A Strategically Protected Bifunctional Building Block

An In-Depth Technical Guide to 3-(N-Boc-N-methylamino)aniline (CAS 528882-16-8)

In the landscape of modern medicinal chemistry, success is often dictated by the strategic manipulation of complex molecular scaffolds. 3-(N-Boc-N-methylamino)aniline, registered under CAS number 528882-16-8, emerges as a pivotal building block for precisely this purpose. It is not merely a chemical intermediate; it is a carefully designed construct that offers a solution to a common synthetic challenge: the selective functionalization of an aniline derivative.

This molecule features two distinct nitrogen centers on an aromatic ring: a primary amine (-NH₂) that serves as a versatile nucleophilic handle for a wide array of chemical transformations, and a Boc-protected secondary N-methylamine that remains inert during these steps. This differential protection is crucial, preventing undesired side reactions and allowing chemists to dictate the sequence of bond formation with high fidelity. The aniline moiety itself is a well-recognized "structural alert" in drug development, often associated with metabolic liabilities.[1][2] By providing a stable, protected precursor, this reagent allows for the introduction of the N-methylaniline scaffold at later synthetic stages, offering greater control and flexibility in the design of novel therapeutics. This guide provides a comprehensive technical overview of its properties, a robust and logical synthetic approach, and its strategic applications in the field of drug discovery.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Protection of 3-nitro-N-methylaniline

-

Reactor Setup: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-nitro-N-methylaniline (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 5-10 mL per gram of starting material).

-

Addition of Reagents: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution. Follow with the addition of a base, such as triethylamine (TEA, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq). The use of DMAP is critical to accelerate the acylation of the weakly nucleophilic aniline.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. [3]5. Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl methyl(3-nitrophenyl)carbamate, which can often be used in the next step without further purification.

Step 2: Reduction of the Nitro Group

-

Reactor Setup: Dissolve the crude product from Step 1 in a solvent such as Ethanol (EtOH) or Ethyl Acetate (EtOAc) in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% weight) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H₂) via a balloon or by pressurizing the vessel (typically 1-3 atm).

-

Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(N-Boc-N-methylamino)aniline.

Detailed Experimental Protocol: Purification

Purification is critical to ensure the removal of impurities that could affect subsequent reactions. [4]

-

Method Selection: Flash column chromatography is the preferred method for purifying this compound on a laboratory scale. [4]2. Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load the powder onto the top of the prepared column.

-

Elution: Elute the column with a gradient solvent system, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 30% EtOAc in hexane). The less polar impurities will elute first.

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Final Product: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield purified 3-(N-Boc-N-methylamino)aniline.

Section 3: Strategic Applications in Drug Discovery

The true value of 3-(N-Boc-N-methylamino)aniline lies in its application as a versatile synthon. The unprotected primary amine is a gateway to a multitude of chemical transformations, allowing for its incorporation into diverse molecular architectures.

Caption: Key synthetic routes utilizing the primary amine functionality.

-

Amide Bond Formation: The primary amine readily reacts with carboxylic acids (using coupling agents like EDC/HOBt) or acyl chlorides to form amide bonds, a cornerstone of many pharmaceutical structures.

-

Buchwald-Hartwig Amination: It can act as the amine component in palladium-catalyzed cross-coupling reactions to form diaryl or alkyl-aryl amines, enabling the construction of complex cores. [5]* Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, another critical pharmacophore found in numerous approved drugs.

-

Building Block for Heterocycles: The aniline functionality can be used as a starting point for the synthesis of various nitrogen-containing heterocycles, such as quinolines or benzodiazepines.

The Boc-protected N-methyl group provides steric bulk and electronic modification that can be fine-tuned post-synthesis. After the desired scaffold is built, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane), revealing the N-methylamine for further functionalization if required.

Section 4: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are imperative for safety and to maintain the integrity of the compound. The following guidelines are based on typical safety data for aniline derivatives. [6][7]

| Aspect | Guideline |

|---|---|

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [6][7] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors. [6]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [7] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. [6]Recommended storage temperature is 2-8°C for long-term stability. Keep away from strong oxidizing agents and sources of ignition. [6] |

| Spill & Disposal | In case of a spill, absorb with an inert material and dispose of according to local regulations. Prevent entry into drains or waterways. [6] |

| First Aid | Skin Contact: Wash immediately with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Ingestion: Rinse mouth and consult a physician. [7]|

Conclusion

3-(N-Boc-N-methylamino)aniline is a quintessential example of a modern building block designed for strategic and efficient synthesis. Its differentially protected amine functionalities provide chemists with the control needed to construct complex molecules with precision. By enabling the late-stage introduction of a functionalized aniline moiety, it helps mitigate potential synthetic challenges and provides a reliable pathway to novel compounds in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the laboratory.

References

- Google. (n.d.). Current time in Singapore.

- Reagent Instruments Network. (n.d.). CAS 528882-16-8; 3-(n-boc-n-methylamino)aniline.

- Shanghai Haohong Scientific Co., Ltd. (2025, January 7). Safety Data Sheet. Leyan.com.

- Ambeed. (n.d.). 528882-16-8 | N-Methylbenzene-1,3-diamine, N-BOC protected.

- Sigma-Aldrich. (2024, March 8). SAFETY DATA SHEET.

- CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.

- Henan Aochuang Chemical Co.,Ltd. (n.d.). 3-(N-Boc-N-methylamino)aniline. ChemicalBook.

- MOLBASE. (n.d.). tert-butyl N-(3-aminophenyl)-N-methylcarbamate.

- Purity. (n.d.). tert-butyl N-(3-aminophenyl)-N-methylcarbamate 528882-16-8.

- PubChem. (n.d.). tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate.

- PubChem. (n.d.). tert-butyl N-((3-aminophenyl)methyl)carbamate.

- Yang, J. W., Pan, S. C., & List, B. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure.

- CPAChem. (2023, March 24). Safety data sheet.

- PubChemLite. (n.d.). Tert-butyl n-[(3-aminophenyl)methyl]carbamate (C12H18N2O2).

- BLDpharm. (n.d.). 528882-16-8|3-(N-Tert-butoxycarbonyl-N-methylamino)aniline.

- (n.d.). Unlocking Peptide Synthesis: The Power of 3-(N-Boc-N-methylamino)propylamine.

- (n.d.). Supporting Information.

- ChemBK. (2024, April 9). tert-Butyl (3-aminophenyl)carbamate.

- BLD Pharm. (n.d.). 68621-88-5|tert-Butyl (3-aminophenyl)carbamate.

- Jingming Chemical. (n.d.). This compound.

- Ambeed. (n.d.). 68621-88-5 | tert-Butyl (3-aminophenyl)carbamate | Rociletinib.

- GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.

- Angene International Limited. (n.d.). This compound|CAS 528882-16-8.

- Yufeng. (2024, September 20). N-Methylaniline Chemical Properties,Uses,Production.

- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH.

- (2023, January 2). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.

- (n.d.). N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries.

- Echemi. (2024, February 5). Exploring the Properties and Applications of Aniline and N-Methylaniline.

- Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline.

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- Benchchem. (n.d.). Purification of N-Boc-Dolaproine Methyl Ester: Application Notes and Protocols for Researchers.

- (n.d.). N-Methylation of Aromatic Amines and N-Heterocycles under Acidic Conditions with the TTT (1,3,5-Trioxane–Triethylsilane–Trifluoroacetic Acid) System.

- Sarpong, R., et al. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC - NIH.

- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.

- ResearchGate. (2025, August 7). Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions | Request PDF.

- ResearchGate. (2025, August 10). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.

- BOC Sciences. (n.d.). CAS 77147-14-9 3-N-Phthaloylglyaminomethyl aniline.

- (n.d.). N-Methylaniline: Synthesis Pathways and Quality Considerations.

- PubChem. (n.d.). N-Methylaniline | C7H9N | CID 7515.

Sources

- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cresset-group.com [cresset-group.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. benchchem.com [benchchem.com]

- 5. 528882-16-8 | N-Methylbenzene-1,3-diamine, N-BOC protected | Aryls | Ambeed.com [ambeed.com]

- 6. file.leyan.com [file.leyan.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

3-(N-Tert-butoxycarbonyl-N-methylamino)aniline molecular weight

An in-depth technical guide to 3-(N-Tert-butoxycarbonyl-N-methylamino)aniline, a pivotal building block for researchers, scientists, and drug development professionals.

Abstract

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. As a substituted aniline derivative, it serves as a versatile synthetic intermediate, or building block, for the construction of more complex molecular architectures. The strategic placement of a primary amine and a Boc-protected secondary amine on the aromatic ring allows for selective, sequential chemical modifications. This guide provides a comprehensive overview of its core physicochemical properties, a validated synthesis protocol, methods for analytical characterization, and its applications in research and development, grounded in established chemical principles.

Introduction: A Molecule of Strategic Importance

In the landscape of modern organic synthesis, particularly within drug discovery, the efficiency of constructing complex molecules is paramount. Scaffolds and intermediates that offer predictable, high-yield reactivity are invaluable. This compound fits this role perfectly. Its utility stems from the differential reactivity of its two nitrogen-containing functional groups.

-

The Aniline Moiety : The primary amino group (-NH2) is a classical nucleophile and a precursor to diazonium salts, enabling a wide array of aromatic substitutions. Its presence is a common feature in many pharmacologically active agents.[1][2]

-

The Boc-Protected Amine : The secondary amine is masked with a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone of modern protecting group strategy due to its stability in a wide range of reaction conditions (e.g., non-acidic nucleophiles, hydrogenation, and mild oxidations) and its clean, facile removal under acidic conditions.[3] This protection prevents unwanted side reactions at the secondary amine, directing reactivity towards the primary amine.

This dual-functionality allows chemists to perform selective chemistry at the primary amine, then deprotect the secondary amine to reveal a new reactive site for subsequent transformations. This strategic control is fundamental to the multi-step synthesis of complex target molecules.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation for its effective use in the laboratory. Key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [4][5] |

| Molecular Weight | 222.28 g/mol | [5][6] |

| CAS Number | 528882-16-8 | [4][5][7] |

| IUPAC Name | tert-butyl N-(3-aminophenyl)-N-methylcarbamate | [8] |

| Appearance | Varies; typically a solid or oil | - |

| Boiling Point | 347.8 °C at 760 mmHg | [8] |

| Density | ~1.116 g/cm³ | [8] |

| Storage Conditions | 2-8 °C, Inert atmosphere, Keep in dark place | [5] |

Molecular Structure

The structure features a central benzene ring substituted at the 1 and 3 positions. One position holds a primary amine, while the other holds an N-methyl amine protected by a tert-butoxycarbonyl group.

Caption: General workflow for the synthesis and purification.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the preparation of the title compound.

-

Preparation : To a round-bottom flask charged with a magnetic stir bar, add 3-(methylamino)aniline (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1-0.5 M concentration).

-

Cooling : Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Reagent Addition : In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq) in a small amount of the same solvent. Add this solution dropwise to the cooled aniline solution over 15-30 minutes. Causality Note: Slow addition at low temperature is crucial to control the exotherm and maximize selectivity for the secondary amine.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Workup : Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove acidic impurities) and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Analytical Characterization

Validation of the product's identity and purity is a critical step. Standard spectroscopic methods are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum should show characteristic signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), a singlet for the N-methyl protons (~δ 3.0-3.3 ppm), a large singlet for the nine equivalent tert-butyl protons of the Boc group (~δ 1.5 ppm), and a broad singlet for the primary amine (-NH₂) protons.

-

¹³C NMR : The spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon of the Boc group (~δ 155 ppm), the quaternary carbon of the tert-butyl group (~δ 80 ppm), and the methyl carbons of the tert-butyl (~δ 28 ppm) and N-methyl groups (~δ 35-40 ppm).

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Expect to see:

-

Two distinct N-H stretching bands for the primary amine around 3350-3450 cm⁻¹.

-

A strong C=O stretching band for the carbamate carbonyl of the Boc group around 1690-1710 cm⁻¹. [9] * C-H stretching bands for aromatic and aliphatic protons.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 223.29.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate. Its bifunctional nature allows for its incorporation into a wide range of larger molecules.

-

Pharmaceutical Synthesis : Anilines are privileged structures in medicinal chemistry, appearing in drugs across various therapeutic areas. [1][10]This building block can be used to synthesize targeted libraries of compounds for screening. For example, the primary amine can be acylated, alkylated, or used in transition-metal-catalyzed cross-coupling reactions to introduce diversity. Following this, the Boc group can be removed to reveal the secondary amine for further functionalization, such as in the synthesis of ureas, sulfonamides, or other heterocyclic systems.

-

Fine Chemicals and Materials Science : The aniline moiety can be diazotized and converted into a wide range of other functional groups (e.g., halides, hydroxyls, nitriles), making this compound a precursor for highly substituted aromatic systems used in the synthesis of dyes, polymers, and other functional materials. [10]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Safety : Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage : As recommended by suppliers, the compound should be stored in a tightly sealed container in a cool, dry, and dark place, often at refrigerated temperatures (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air, light, or moisture. [5]

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a strategic tool for chemical synthesis. Its well-defined structure, featuring orthogonally protected amino groups, provides researchers with the control necessary to build complex molecules with precision and efficiency. This guide has outlined its fundamental properties, a reliable synthetic pathway, and its critical role as a building block, underscoring its value to the scientific community, particularly those in the fields of drug discovery and materials development.

References

- ChemUniverse. This compound [P95750].

- Crysdot LLC. This compound - Benzene Compounds.

- BLDpharm. 528882-16-8|this compound.

- PubChem. 3-(Aminomethyl)-1-N-Boc-aniline.

- 2a biotech. This compound.

- Guidechem. 3-(n-terc-butoxicarbonyl-n-metilamino)anilina.

- Henan Aochuang Chemical Co.,Ltd. 3-(N-Boc-N-methylamino)aniline.

- GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)

- ChemicalBook. N-BOC ANILINE(3422-01-3) IR Spectrum.

- Echemi.

- Cresset Group. Aniline replacement in drug-like compounds.

- Thieme Chemistry. N-Methylation of Aromatic Amines and N-Heterocycles under Acidic Conditions with the TTT (1,3,5-Trioxane–Triethylsilane–Trifluoroacetic Acid) System.

- ResearchGate. Synthesis of N-BOC amines by various routes.

- Echemi.

- SpringerLink.

- ResearchGate. Synthesis of 3-(substitutedthiocarbamide)

Sources

- 1. echemi.com [echemi.com]

- 2. cresset-group.com [cresset-group.com]

- 3. researchgate.net [researchgate.net]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 528882-16-8|this compound|BLD Pharm [bldpharm.com]

- 6. 3-(Aminomethyl)-1-N-Boc-aniline | C12H18N2O2 | CID 2756481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2abiotech.net [2abiotech.net]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Properties and Applications of Aniline and N-Methylaniline [cn.yufenggp.com]

Solubility of tert-butyl N-(3-aminophenyl)-N-methylcarbamate

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl N-(3-aminophenyl)-N-methylcarbamate, a compound of interest in contemporary drug discovery and development. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document pivots from a simple data sheet to an in-depth methodological guide. It is designed for researchers, medicinal chemists, and formulation scientists, offering both theoretical predictions and detailed, field-proven experimental protocols. The guide emphasizes the causality behind experimental choices, ensuring that the described workflows are robust and self-validating.

Introduction: The Strategic Importance of Solubility in Drug Development

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its relative stability and its ability to act as a bioisostere for amide bonds, thereby improving pharmacokinetic properties.[1][2] Carbamates are integral to the design of prodrugs and can modulate a molecule's interactions with biological targets.[1][2] tert-butyl N-(3-aminophenyl)-N-methylcarbamate, with its Boc-protected aniline moiety, represents a versatile intermediate in the synthesis of more complex pharmaceutical agents.

A thorough understanding of a compound's solubility is not merely a formality in its characterization; it is a critical determinant of its entire development trajectory. Poor aqueous solubility can lead to low bioavailability, complicating preclinical and clinical evaluation and often requiring extensive formulation work. Early and accurate assessment of solubility in a range of relevant media is therefore a cornerstone of a successful drug development program. This guide provides the necessary tools to achieve this for tert-butyl N-(3-aminophenyl)-N-methylcarbamate.

Molecular Profile and Predicted Solubility Behavior

To approach the experimental design logically, we must first analyze the molecular structure of tert-butyl N-(3-aminophenyl)-N-methylcarbamate to predict its general solubility characteristics.

Molecular Structure:

-

Core: A phenyl ring substituted with a primary amine (-NH₂) and a N-methyl-N-Boc-carbamate group.

-

Key Functional Groups:

-

Aromatic amine: A weak base, capable of protonation in acidic media.

-

tert-butoxycarbonyl (Boc) group: A bulky, lipophilic protecting group.

-

Carbamate linkage: Possesses both hydrogen bond donor (N-H, though absent in this N-methylated case) and acceptor (C=O) capabilities.

-

N-methyl group: Increases lipophilicity and removes the hydrogen bond donating capacity of the carbamate nitrogen.

-

Predicted Solubility:

Based on this structure, we can infer the following:

-

Aqueous Solubility: The molecule possesses both polar (amine, carbamate oxygen) and nonpolar (phenyl ring, tert-butyl group) regions. The large, nonpolar surface area contributed by the Boc group and the phenyl ring is expected to lead to low intrinsic aqueous solubility. A qualitative report for the closely related tert-butyl (3-aminophenyl)carbamate indicates it is only slightly soluble in methanol, further suggesting that solubility in water will be minimal.[3]

-

pH-Dependent Solubility: The presence of the basic aromatic amine (pKa typically around 4-5) is the most significant factor for pH-dependent solubility. In acidic solutions (pH < pKa), the amine will be protonated to form an ammonium salt (-NH₃⁺). This introduction of a positive charge is expected to dramatically increase the molecule's solubility in aqueous media.

-

Solubility in Organic Solvents: The molecule's significant nonpolar character suggests good solubility in a range of common organic solvents. We can predict a solubility hierarchy based on solvent polarity:

-

High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate.

-

Moderate Solubility: Acetone, Isopropanol, Ethanol, Methanol.

-

Low to Insoluble: Hexanes, Heptane.

-

This predictive analysis is crucial for selecting the appropriate solvents and conditions for the experimental protocols that follow.

Experimental Determination of Solubility: A Validated Approach

The following sections detail robust, step-by-step protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This initial screening provides a rapid understanding of the compound's behavior in a range of solvents, guiding the selection of systems for more rigorous quantitative analysis.

Protocol:

-

Preparation: Dispense 1-2 mg of tert-butyl N-(3-aminophenyl)-N-methylcarbamate into a series of small, clear glass vials (e.g., 1.5 mL vials).

-

Solvent Addition: To each vial, add 0.5 mL of a single test solvent. Start with the solvents listed in the table below.

-

Mixing: Cap the vials securely and vortex at room temperature for 1-2 minutes.

-

Observation: Visually inspect each vial against a dark background. Classify the solubility as:

-

Soluble: No solid particles are visible. The solution is clear.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid material appears unchanged.

-

-

Documentation: Record the observations for each solvent.

Table 1: Solvent Selection for Qualitative Solubility Screening

| Solvent Class | Recommended Solvents | Expected Outcome (Predicted) |

| Aqueous Buffers | pH 2.0 (0.01 M HCl), pH 7.4 (PBS), pH 10.0 (Carbonate) | Insoluble at pH 7.4/10.0; Soluble at pH 2.0 |

| Polar Protic | Water, Methanol, Ethanol | Insoluble in water; Slightly soluble in Methanol/Ethanol |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), DMSO | Soluble to Freely Soluble |

| Nonpolar / Halogenated | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Soluble to Freely Soluble |

| Nonpolar Hydrocarbon | Hexane, Heptane | Insoluble |

Quantitative Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4] It involves generating a saturated solution in equilibrium with an excess of the solid compound.

Workflow Diagram:

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Protocol:

-

System Preparation: Add an excess amount of tert-butyl N-(3-aminophenyl)-N-methylcarbamate to a glass vial. "Excess" should be enough solid to easily see undissolved material at the end of the experiment (e.g., add 5 mg to 1 mL of solvent).

-

Solvent Addition: Add a precise volume of the desired solvent or aqueous buffer (e.g., 1.0 mL).

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours is recommended to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant, or centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid.

-

Sample Preparation for Analysis:

-

Carefully remove an aliquot of the clear supernatant.

-

Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

-

Dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Table 2: Quantitative Solubility Data Summary (Template)

| Solvent/Medium | Temperature (°C) | Equilibrium Time (h) | Solubility (mg/mL) | Standard Deviation |

| 0.01 M HCl (pH 2.0) | 25 | 48 | Experimental Data | Experimental Data |

| PBS (pH 7.4) | 25 | 48 | Experimental Data | Experimental Data |

| Methanol | 25 | 48 | Experimental Data | Experimental Data |

| Acetonitrile | 25 | 48 | Experimental Data | Experimental Data |

| Dichloromethane | 25 | 48 | Experimental Data | Experimental Data |

Causality and Self-Validation in Experimental Design

-

Why Excess Solid? The presence of undissolved solid at the end of the experiment is the primary indicator that a true equilibrium of a saturated solution has been achieved. Without it, the result would only indicate that the compound is soluble at least to the concentration tested.

-

Why 24-72 Hours? The rate of dissolution can be slow, especially for crystalline materials. A prolonged agitation period ensures that the system has reached thermodynamic equilibrium, not just a kinetically trapped state.

-

Why Filtration/Centrifugation? This is a critical self-validating step. Failure to completely remove undissolved solid particles will lead to an overestimation of solubility. Using a 0.22 µm filter provides confidence that only the dissolved analyte is being measured.

-

Why HPLC-UV? This analytical technique provides high specificity and sensitivity, allowing for accurate quantification of the analyte even in complex matrices or at low concentrations. A validated method with a linear calibration curve ensures the trustworthiness of the final concentration measurement.

Conclusion and Application in Drug Development

This guide provides a robust framework for determining the solubility of tert-butyl N-(3-aminophenyl)-N-methylcarbamate. By combining structural prediction with rigorous experimental protocols, researchers can generate the reliable, high-quality data essential for making informed decisions in the drug development process. The pH-solubility profile, in particular, will be instrumental in predicting the compound's behavior in the gastrointestinal tract and guiding the selection of appropriate formulation strategies to enhance bioavailability. This systematic approach ensures scientific integrity and accelerates the path from discovery to clinical application.

References

-

Yancheng Advanced Materials Corp. tert-Butyl (3-aminophenyl)carbamate CAS: 68621-88-5. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 3. China Tert-Butyl (3-aminophenyl)carbamate CAS: 68621-88-5 Suppliers, Manufacturers, Factory - Wholesale Price - ZHAOGUAN [zhaoguangroup.com]

- 4. scispace.com [scispace.com]

Stability of N-Boc-N-methyl protected anilines

An In-depth Technical Guide to the Stability and Application of N-Boc-N-methyl Protected Anilines

Authored by a Senior Application Scientist

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis. The introduction of an N-methyl group to a Boc-protected aniline creates a unique chemical entity, N-Boc-N-methyl aniline, with a distinct stability profile and significant utility, particularly in the synthesis of complex pharmaceutical intermediates. N-methylation is a key strategy to enhance metabolic stability, improve membrane permeability, and modulate the conformational properties of bioactive molecules.[1] This guide provides an in-depth analysis of the stability of N-Boc-N-methyl protected anilines, offering field-proven insights into their synthesis, deprotection, and strategic application in orthogonal protection schemes. We will explore the causal factors behind experimental choices, present self-validating protocols, and provide a comprehensive reference for researchers, scientists, and drug development professionals.

Introduction to the N-Boc-N-methyl Anilino Moiety

The N-Boc-N-methyl protected aniline is a tertiary carbamate that combines the robust, acid-labile nature of the Boc group with the steric and electronic consequences of N-methylation. While standard N-Boc protected secondary anilines are common, the addition of the N-methyl group introduces a significant steric shield around the carbamate nitrogen. This seemingly minor modification has profound implications for the reactivity and stability of the protecting group, often necessitating adjustments to standard deprotection protocols. Understanding these nuances is critical for the successful execution of complex synthetic routes where precise control over protecting group manipulation is paramount.

The synthesis of this moiety is typically a two-step process: initial N-Boc protection of a primary or N-methyl aniline, or more commonly, the N-methylation of a pre-formed N-Boc aniline. The latter is frequently accomplished using a strong, non-nucleophilic base such as sodium hydride (NaH) to deprotonate the carbamate nitrogen, followed by quenching with an electrophilic methyl source like methyl iodide (MeI).[1][2][3]

Comprehensive Stability Profile

The utility of any protecting group is defined by its selective stability and lability. The N-Boc-N-methyl group is prized for its resilience in basic, nucleophilic, and reductive environments, allowing for selective transformations elsewhere in the molecule, while being reliably cleaved under specific acidic conditions.

Acidic Conditions: The Controlled Lability

The primary and most exploited reactivity of the N-Boc-N-methyl group is its cleavage under acidic conditions. The accepted mechanism involves initial protonation of the carbamate carbonyl, followed by heterolytic cleavage to form a relatively stable tert-butyl cation and a transient N-methyl-N-aryl carbamic acid, which rapidly decarboxylates to furnish the free N-methyl aniline.

A critical factor differentiating N-Boc-N-methyl anilines from their non-methylated counterparts is the rate of this cleavage. The presence of the N-methyl group introduces significant steric hindrance, which can impede the approach of the acid catalyst and slow the rate of hydrolysis.[4] This increased stability can be advantageous, preventing premature deprotection, but it often means that conditions sufficient for a standard N-Boc group may result in sluggish or incomplete reactions for the N-methylated analogue.[4]

Kinetic studies have revealed that the rate of Boc cleavage can exhibit a second-order dependence on the acid concentration, meaning that small changes in acid strength can have a significant impact on reaction time.[5]

Common Acidic Deprotection Systems:

-

Trifluoroacetic Acid (TFA): The most common method involves solutions of 20-50% TFA in a non-protic solvent like dichloromethane (DCM). Reactions are typically conducted at 0 °C to room temperature.[6][7]

-

Hydrogen Chloride (HCl): Anhydrous solutions of HCl (e.g., 4M in 1,4-dioxane or ethyl acetate) are also highly effective and are often preferred to avoid trifluoroacetylation side reactions.[8][9]

-

Mild Alternatives: For substrates containing other acid-sensitive functional groups, milder deprotection strategies have been developed. A notable example is the use of oxalyl chloride in methanol, which proceeds under neutral conditions at room temperature.[8][10][11]

A common side reaction during acidolysis is the alkylation of nucleophilic residues by the liberated tert-butyl cation. This can be effectively suppressed by the addition of scavengers such as triisopropylsilane (TIS) or thioanisole to the reaction mixture.[12]

Orthogonal Stability: A Synthetic Advantage

The true power of the N-Boc-N-methyl group is realized in orthogonal synthesis strategies, where multiple, chemically distinct protecting groups are used to mask different functional groups, allowing for their sequential removal without affecting the others.[13][14] The N-Boc group is stable to a wide range of conditions used to cleave other common protecting groups.[6][12][15]

-

Basic Conditions: The group is exceptionally stable towards strong bases (e.g., NaOH, K₂CO₃, piperidine), making it fully orthogonal to base-labile groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[12][16]

-

Catalytic Hydrogenation: It is stable to conditions typically used for hydrogenolysis (e.g., H₂, Pd/C), allowing for the selective removal of benzyl (Bn) or benzyloxycarbonyl (Cbz) groups in its presence.[6]

-

Nucleophiles: The carbamate is generally unreactive towards common nucleophiles, providing robust protection during various synthetic transformations.[12]

Thermal Stability

Thermolytic cleavage is a viable, solvent- and reagent-free alternative for N-Boc deprotection. Studies have shown that temperatures exceeding 150-200°C are often required, with the efficiency being solvent-dependent in flow chemistry setups.[9][17][18] For N-Boc aniline, deprotection is more efficient in polar solvents like methanol compared to nonpolar solvents like toluene at the same temperature.[18] While this method avoids acidic reagents, its application is limited to substrates that can withstand high temperatures.

Data Presentation

Table 1: Summary of Stability for N-Boc-N-methyl Anilines

| Condition Category | Reagent/Condition | Typical Solvent(s) | Stability/Outcome | Citation(s) |

| Strong Acid | 20-50% TFA | Dichloromethane (DCM) | Labile : Cleaved at 0 °C to RT | [6][7] |

| Strong Acid | 4M HCl | 1,4-Dioxane, Ethyl Acetate | Labile : Cleaved at RT | [8][9] |

| Mild Acidolysis | Oxalyl Chloride / MeOH | Methanol | Labile : Cleaved at RT | [8][10][11] |

| Basic | Piperidine, NaOH, K₂CO₃ | DMF, Alcohols, Water | Stable | [12][16] |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Ethyl Acetate | Stable | [6] |

| Nucleophilic | Hydrazine, Amines | DMF, THF | Stable | [12] |

| Thermal | Heat (>150 °C) | N/A (neat) or high-boiling solvents | Labile : Cleavage occurs, substrate dependent | [17][18] |

Visualization of Key Mechanisms and Strategies

Caption: Orthogonal deprotection strategy workflow.

Experimental Protocols

Protocol 1: Synthesis of a Representative N-Boc-N-methyl Aniline

This two-step protocol describes the synthesis of N-Boc-N-methyl-4-bromoaniline.

Step A: N-tert-Butoxycarbonylation of 4-Bromoaniline

-

Setup: To a round-bottom flask charged with 4-bromoaniline (1.0 eq) and tetrahydrofuran (THF, ~0.5 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate/Hexanes), observing the consumption of the starting aniline and the appearance of a new, less polar spot corresponding to the N-Boc protected product.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often pure enough for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Step B: N-Methylation of N-Boc-4-bromoaniline [1]1. Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of N-Boc-4-bromoaniline (1.0 eq) in anhydrous THF (~0.2 M). 2. Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality: Portion-wise addition is critical to control the evolution of flammable hydrogen gas. 3. Validation Check: Stir the mixture at 0 °C for 30 minutes. The solution should become homogeneous as the sodium salt of the carbamate forms. 4. Alkylation: Add methyl iodide (MeI, 1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. 5. Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. 6. Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., gradient of 0-10% Ethyl Acetate in Hexanes) to yield the pure N-Boc-N-methyl-4-bromoaniline.

Protocol 2: Acid-Mediated Deprotection of N-Boc-N-methyl Aniline

-

Setup: Dissolve the N-Boc-N-methyl aniline substrate (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask equipped with a stir bar.

-

Reagent Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 10-20 eq, often as a 25-50% solution in DCM) dropwise.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction typically requires 1-4 hours. Causality: The increased steric hindrance of the N-methyl group may require longer reaction times or slightly elevated temperatures compared to standard N-Boc deprotections. [4]4. Monitoring (Self-Validation): Monitor the reaction by TLC or LCMS until the starting material is fully consumed. The product, a free amine, will be significantly more polar.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Purification: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid and free-base the amine salt. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the N-methyl aniline product. Further purification can be achieved via column chromatography if necessary.

Conclusion